molecular formula C23H19ClN4OS3 B2765238 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216806-55-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2765238
CAS RN: 1216806-55-1
M. Wt: 499.06
InChI Key: LZLPWDPZQFZMFT-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride” is a chemical compound that has been studied for its potential applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .

Scientific Research Applications

Anti-inflammatory Applications

Compounds similar to the one you’ve mentioned have been studied for their anti-inflammatory properties. Derivatives of benzothiazole have shown promise in inhibiting COX enzymes, which play a significant role in the inflammatory process . This suggests that our compound could be synthesized and tested for its potential to treat inflammatory conditions.

Anti-tubercular Activity

Benzothiazole derivatives have been recently advanced in the synthesis of anti-tubercular compounds. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research into the compound could explore its efficacy as a part of new anti-tubercular medications.

Anti-HIV Research

There has been research into benzothiazole derivatives for their potential anti-HIV activity. Given the structural similarities, the compound could be investigated for its ability to inhibit HIV replication or its integration into the host genome .

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer activities. They can act as inhibitors to various biological pathways that are crucial for cancer cell survival and proliferation . The compound could be a candidate for developing new anticancer drugs.

Topoisomerase Inhibition

Some benzothiazole derivatives have been identified as topoisomerase inhibitors, which are essential for DNA replication. These compounds can intercalate into DNA, preventing cancer cells from dividing . The compound could be valuable in the study of new chemotherapeutic agents.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

It is suggested that similar benzothiazole derivatives inhibit cox enzymes, which play a key role in the inflammatory response . The inhibition of these enzymes can lead to a decrease in the production of prostaglandins, which are mediators of inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Pharmacokinetics

The pharmacokinetic profile of similar benzothiazole derivatives has been reported to be favorable .

Result of Action

The compound is expected to exhibit anti-inflammatory effects due to its potential COX-inhibiting properties . This could result in a reduction of inflammation and associated symptoms.

Future Directions

Future research could focus on further exploring the potential applications of this compound, as well as studying its mechanism of action and safety profile in more detail .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS3.ClH/c1-27-9-8-14-19(11-27)31-23(20(14)22-25-16-4-2-3-5-17(16)30-22)26-21(28)13-6-7-15-18(10-13)29-12-24-15;/h2-7,10,12H,8-9,11H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLPWDPZQFZMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

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